rac-Mono-(4-methyloctanyl)-phthalate

Human biomonitoring Exposure assessment Isomer-specific quantification

Population-level DINP exposure assessment and nuclear receptor screening panels are compromised by non-isomer-resolved 'total MiNP' measurements that obscure the contribution of the dominant 4-methyloctanyl alkyl-chain architecture (8.7-20.7% of DINP alcohol feedstock). This purified racemic monoester standard resolves that ambiguity. · Enables isomer-specific quantification in human biomonitoring, anchoring the closed mass-balance approach for the 4-methyloctanyl metabolic branch as validated by Koch et al. · Provides a structurally defined, reproducible hPXR probe (MiNP EC₅₀ 14.0 μM; 18.3-fold activation) to avoid false-negative CYP3A4 induction liability assessments that occur with MEHP. · Supports systematic PPARγ SAR studies: single C₄-methyl-branched isomer recapitulates MINP potency (14.1-fold at 3 μM) with defined topology absent from mixed-isomer preparations. Ship ambient; 25-250 mg standard pack sizes available for immediate order.

Molecular Formula C17H24O4
Molecular Weight 292.375
CAS No. 1346154-85-5
Cat. No. B591204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Mono-(4-methyloctanyl)-phthalate
CAS1346154-85-5
Synonyms1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid;  2-(((4-Methyloctyl)oxy)carbonyl)benzoic
Molecular FormulaC17H24O4
Molecular Weight292.375
Structural Identifiers
SMILESCCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)
InChIKeyXEYQNGJVRAQJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Mono-(4-methyloctanyl)-phthalate: Isomer-Specific DINP Metabolite Standard


rac-Mono-(4-methyloctanyl)-phthalate (CAS 1346154-85-5, molecular formula C₁₇H₂₄O₄, molecular weight 292.37) is a structurally defined, single-isomer hydrolytic monoester of di-isononyl phthalate (DINP), a high-production-volume plasticizer used predominantly in flexible PVC [1]. The compound bears a branched 4-methyloctanyl side chain (C₉) in the racemic configuration and belongs to the broader class of mono-isononyl phthalates (MiNP). It is manufactured as a purified analytical reference standard (typically ≥95% purity) by specialized suppliers such as Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology . Unlike the complex isomeric mixtures that constitute commercial DINP and its total MiNP metabolite pool, this compound provides a molecularly resolved tool for isomer-specific quantification in human biomonitoring and for structure-activity relationship (SAR) studies where side-chain branching identity is the independent variable.

Isomer-resolved Single-isomer analytical standard for DINP exposure source-tracing
Branched C₉ Defined 4-methyloctanyl chain architecture for SAR and metabolic studies
LC-MS anchor Hydrolytic-monoester anchor for isomer-specific oxidative metabolite panels

Why rac-Mono-(4-methyloctanyl)-phthalate Is Irreplaceable


Phthalate monoesters are not functionally interchangeable. Structure-activity relationship (SAR) studies spanning four decades have established that both alkyl chain length and the position of branching on the side chain produce marked quantitative differences in peroxisomal enzyme induction [1], PPARα/γ transactivation potency and efficacy [2], and human CAR/PXR nuclear receptor activation profiles [3]. Critically, commercial DINP is itself a mixture of branched C₉ dialkyl phthalate isomers. Using a non-isomer-resolved 'total MiNP' analytical approach obscures which specific alkyl chain architecture is present, yet the 4-methyloctanyl isomer constitutes 8.7–20.7% of the parent DINP alcohol feedstock depending on the commercial product grade [4]. Furthermore, phthalate monoesters of identical molecular weight but differing branching topology can exhibit divergent PPAR isoform preference and potency in granulosa cell models [5]. Substituting a different monoester—such as MEHP (C₈, 2-ethylhexyl branched) or MnOP (C₈, straight-chain)—introduces a different toxicological activation profile that cannot be extrapolated to the 4-methyloctanyl isomer without direct comparative data.

MEHP (C₈ 2-ethylhexyl branched) exhibits divergent PPARγ and hPXR activation; may not represent C₉ branched monoester response.
Straight-chain C₉ monoesters (e.g., mono-n-nonyl phthalate) lack branched-chain peroxisomal induction profile; class-level SAR predicts false-negative in peroxisome assays.
Non-isomer-resolved “total MiNP” measurements obscure source-specific 4-methyloctanyl contribution and are susceptible to external diester contamination.

Differentiation Evidence for rac-Mono-(4-methyloctanyl)-phthalate


Isomeric Source-Tracing of DINP Exposure

Koch et al. analyzed the isononyl alcohol (INA) mixtures used to synthesize the two commercial DINP products and identified 4-methyloctanol-1 as a major alkyl-side-chain constituent: 8.7% in DINP 1 and 20.7% in DINP 2 [1]. Based on this isomer, the 4-methyloctanyl-derived oxidative metabolites (7OH-MMeOP, 7oxo-MMeOP, 7carboxy-MMeHP) were postulated and subsequently synthesized as the only available isomer-resolved DINP metabolite standards for human biomonitoring [1][2]. A non-isomer-specific 'total MINP' ELISA or single-analyte LC-MS/MS method cannot distinguish the 4-methyloctanyl contribution from other branched C₉ isomers (e.g., 5-methyloctanyl, 6-methyloctanyl, or multi-branched variants) that are co-present in commercial DINP [1]. The rac-Mono-(4-methyloctanyl)-phthalate standard therefore provides the essential hydrolytic-monoester anchor point for an isomer-resolved analytical workflow that traces the fate of the single most quantitatively significant alkyl-chain isomer in DINP 2.

Isomeric source-tracing
Cross-study comparable
4-methyloctanol-1: 8.7% (DINP 1), 20.7% (DINP 2) vs generic isononanol: isomer-unresolved
Supports isomer-specific source allocation
GC-MS of commercial INA mixtures
Human biomonitoring Exposure assessment Isomer-specific quantification

PPARγ Transactivation: MINP versus MEHP

In a head-to-head COS cell trans-activation assay comparing a panel of phthalate monoesters, Bility et al. reported that mono-isononyl phthalate (MINP) activated mouse PPARγ at the lowest tested concentration of 3 μM with a maximal fold-induction of 14.1 ± 1.0 [1]. By contrast, mono-(2-ethylhexyl) phthalate (MEHP)—the most extensively studied phthalate monoester—required a 10-fold higher concentration (30 μM) to achieve statistically significant mouse PPARγ activation, and its maximal fold-induction reached only 2.5 ± 0.3 [1]. For human PPARγ, MINP activated at 30 μM (max fold 9.3 ± 1.2) whereas MEHP activated at 10 μM (max fold 5.5 ± 0.6), indicating that the relative potency ranking is species- and receptor-dependent [1]. The straight-chain C₈ analog mono-n-octyl phthalate (MnOP) showed a different pattern: mouse PPARγ activation at 10 μM (max fold 11.0 ± 1.6) and human PPARγ at 100 μM (max fold 19.1 ± 3.9) [1]. These data demonstrate that the C₉ branched MINP—of which rac-Mono-(4-methyloctanyl)-phthalate is a defined isomer—exhibits a quantitatively distinct PPARγ activation fingerprint relative to both the C₈ branched MEHP and the C₈ straight-chain MnOP.

PPARγ transactivation
Head-to-head
Mouse PPARγ: MINP 3 µM (14.1×) vs MEHP 30 µM (2.5×)
Human PPARγ: MINP 30 µM (9.3×) vs MEHP 10 µM (5.5×)
10-fold mouse PPARγ sensitivity difference; species-dependent rank order
COS cell transactivation assay, 0.1–200 µM
Nuclear receptor pharmacology PPARγ transactivation Endocrine disruption

hCAR2 and hPXR Activation: MiNP versus MEHP

DeKeyser et al. (2016) performed dose-response transactivation assays comparing mono-isononyl phthalate (MiNP) and mono-(2-ethylhexyl) phthalate (MEHP) against human CAR2 (hCAR2) and human PXR (hPXR). Both monoesters exhibited identical potency at hCAR2 (EC₅₀ = 2.3 μM for each), but they diverged substantially at hPXR [1]. MiNP activated hPXR with an EC₅₀ of 14.0 μM (95% CI: 4.8–40.6) and a maximal fold activation of 18.3, whereas MEHP showed an EC₅₀ of 27.0 μM (95% CI: 8.5–85.7) and a maximal fold activation of 10.4 [1]. This represents an approximately 2-fold higher potency and 1.8-fold higher efficacy for MiNP at hPXR relative to MEHP. The rank-order potency for both MiNP and MEHP was hCAR2 > hPXR > hPPARs, with neither monoester producing measurable activation of hPPARα or hPPARγ at the doses tested in this assay system [1]. In primary human hepatocytes, 30 μM MEHP—but not MiNP—induced CYP2B6 expression, further confirming that MiNP and MEHP are not pharmacologically interchangeable at the level of human hepatic target gene regulation [1].

hCAR2 / hPXR activation
Head-to-head
hPXR EC₅₀: MiNP 14.0 µM (18.3×) vs MEHP 27.0 µM (10.4×)
hCAR2 EC₅₀: both 2.3 µM
~2-fold hPXR activation difference; MiNP more efficacious
HepG2 transactivation assay, 0.1–100 µM
Constitutive androstane receptor (CAR) Pregnane X receptor (PXR) Human nuclear receptor screening

Branched vs Straight-Chain Monoesters in Peroxisomal Enzyme Induction

Lake et al. established in primary rat hepatocyte cultures that phthalate monoesters exhibit 'marked quantitative differences in the induction of enzyme activity … with both alkyl chain length and position of side chain substitution affecting compound potency' across a series of nine monoesters [1]. A parallel in vivo study demonstrated that whilst the branched-chain phthalate ester DEHP (di-2-ethylhexyl) induced peroxisomal proliferation, the straight-chain analogue DNOP (di-n-octyl) and its monoester metabolite MNOP were essentially inactive [2]. This branched-vs-straight-chain differential is a class-level phenomenon: branch-chained esters are generally more potent inducers of peroxisome proliferation and associated enzyme activities than their straight-chain counterparts [1][2]. The 4-methyloctanyl side chain of the target compound represents a specific single-branch architecture (methyl group at C₄ of an octyl backbone) that is structurally distinct both from the multi-branched isomeric mixture of generic MINP and from the 2-ethylhexyl branch of MEHP. While no study has tested this exact isomer in the hepatocyte peroxisomal assay, the class-level SAR predicts that its branched C₉ architecture would confer greater peroxisomal enzyme induction potency than a straight-chain C₉ monoester such as mono-n-nonyl phthalate.

Peroxisomal induction SAR
Class-level inference
Branched-chain monoesters (e.g., MEHP) induce peroxisome proliferation; straight-chain (e.g., MnOP) are essentially inactive
Class-level SAR supports branched C₉ monoester selection
No direct data for 4-methyloctanyl isomer; requires validation
Peroxisome proliferation Hepatocyte culture Structure-activity relationship

Pharmacokinetic Basis for Isomer-Specific Monoester Standard

In the first controlled human pharmacokinetic study of deuterium-labeled DINP, Koch et al. administered a single oral dose of 1.27 mg/kg and quantified urinary metabolite excretion over 48 hours [1]. The simple hydrolytic monoester MINP accounted for only 2.2% of the administered dose, whereas the combined oxidative metabolites (OH-MINP 20.2%, oxo-MINP 10.6%, carboxy-MINP 10.7%) accounted for 41.5% of the dose [1]. This ~19-fold difference in excretion fraction means that any analytical method relying solely on 'total MINP' as a DINP exposure biomarker captures only a minor fraction of the internal dose and is highly susceptible to external contamination (MINP can be present as a trace impurity in the parent diester) [1][2]. The specific isomer standards synthesized for this study—mono-(4-methyl-7-hydroxy-octyl)phthalate (7OH-MMeOP), mono-(4-methyl-7-oxo-octyl)phthalate (7oxo-MMeOP), and mono-(4-methyl-7-carboxyheptyl)phthalate (7carboxy-MMeHP)—were all derived from the 4-methyloctanyl architecture [1][2]. The rac-Mono-(4-methyloctanyl)-phthalate standard is the authentic hydrolytic-monoester precursor that completes this isomer-specific analytical panel, enabling a mass-balance approach where the sum of the monoester plus its three oxidative derivatives can be quantified from a single alkyl-chain origin.

PK metabolite excretion
Cross-study comparable
MINP: 2.2% of dose; oxidative metabolites (OH+oxo+carboxy): 41.5% combined
Monoester alone captures minor fraction; oxidative panel needed for mass balance
Human PK study, 1.27 mg/kg oral dose, 0–48 h urine
Pharmacokinetics Urinary biomarker Metabolic profiling

rac-Mono-(4-methyloctanyl)-phthalate Application Scenarios


Isomer-Resolved Human Biomonitoring of DINP Exposure

Environmental health laboratories conducting population-level exposure assessment of DINP require the rac-Mono-(4-methyloctanyl)-phthalate standard as the hydrolytic-monoester anchor in an isomer-specific analytical panel. As established by Koch et al., 4-methyloctanol-1 constitutes up to 20.7% of the DINP 2 alcohol feedstock [1], and the monoester standard is essential for quantifying the fraction of total MINP that originates specifically from this dominant alkyl-chain isomer. When combined with the three oxidative metabolite standards (7OH-MMeOP, 7oxo-MMeOP, 7carboxy-MMeHP), the monoester enables a closed mass-balance approach for the 4-methyloctanyl metabolic branch, avoiding the known pitfalls of non-specific 'total MINP' measurements that are confounded by external contamination and capture only ~2.2% of the internal dose [2]. This application is particularly relevant for occupational exposure studies in PVC processing facilities, where DINP-1 and DINP-2 usage must be distinguished through isomer-specific metabolite profiling.

Nuclear Receptor Activation Screening for Phthalate Hazard Identification

Contract research organizations (CROs) and pharmaceutical safety assessment groups that include hCAR2 and hPXR transactivation assays in their nuclear receptor screening panels should select rac-Mono-(4-methyloctanyl)-phthalate as the representative C₉ branched monoester. As demonstrated by DeKeyser et al., MiNP exhibits an hPXR EC₅₀ of 14.0 μM with maximal fold activation of 18.3, which is approximately 2-fold more potent and 1.8-fold more efficacious than the commonly used comparator MEHP (EC₅₀ 27.0 μM; max fold 10.4) [3]. Using MEHP as the sole high-molecular-weight phthalate monoester probe would underestimate the hPXR activation potential of DINP-derived metabolites and could lead to false-negative conclusions regarding CYP3A4 induction liability. The defined 4-methyloctanyl isomer provides experimental reproducibility across laboratories that is not achievable with isomeric mixtures of undefined composition.

SAR Studies of Side-Chain Branching on PPARγ Activation

Academic and industrial toxicology groups investigating the molecular determinants of phthalate monoester binding to PPARγ require a systematic library of isomerically pure monoesters. The Bility et al. dataset provides the benchmark: MINP activates mouse PPARγ at 3 μM with 14.1-fold maximal induction, a profile that is quantitatively distinct from both MEHP (mouse PPARγ: 30 μM, 2.5-fold) and MnOP (mouse PPARγ: 10 μM, 11.0-fold) [4]. The rac-Mono-(4-methyloctanyl)-phthalate standard allows investigators to test the specific hypothesis that a single methyl branch at C₄ of the octyl chain is sufficient to recapitulate the PPARγ activation potency of the mixed-isomer MINP. Combining this standard with its straight-chain analog (mono-n-nonyl phthalate) and positional isomers (e.g., rac-mono-(5-methyloctanyl)-phthalate, if available) would enable the first systematic SAR study of branch-position effects within the C₉ monoester series.

Metabolic Pathway Tracing of DINP Isomers

Investigators studying the hepatic and intestinal hydrolysis of DINP to its monoester metabolites, and the subsequent ω- and ω-1 oxidation pathways, require the authentic hydrolytic monoester standard to calibrate enzyme kinetic assays. The Koch et al. human pharmacokinetic data establish that only 2.2% of an oral DINP dose is excreted as the parent monoester, while 41.5% undergoes further oxidation [2]. By using rac-Mono-(4-methyloctanyl)-phthalate as the substrate in microsomal or hepatocyte incubation experiments, researchers can directly measure the rate of conversion to 7OH-MMeOP (ω-1 hydroxylation), 7oxo-MMeOP (alcohol dehydrogenation), and 7carboxy-MMeHP (aldehyde dehydrogenation), thereby determining the kinetic parameters (Kₘ, Vₘₐₓ) of each successive oxidative step for a single defined isomer. This is not possible with mixed-isomer MINP preparations, where overlapping metabolite peaks from different alkyl-chain isomers confound kinetic analysis.

Application
Selection Property
Validation Focus
Isomer-resolved human biomonitoring
Isomer-specific analytical panel
Source-tracing and exposure allocation
Nuclear receptor screening (hCAR2, hPXR)
Defined C₉ branched monoester architecture
hPXR transactivation profile context
PPARγ SAR studies
Single methyl-branch at C4 position
Branch-position effect on PPARγ activation rank
Metabolic pathway tracing
Authentic hydrolytic monoester substrate
Kinetic parameters for successive ω-1 oxidation steps
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